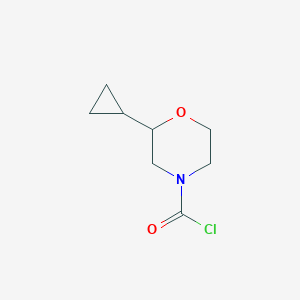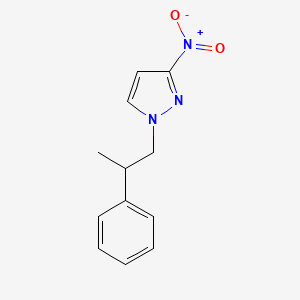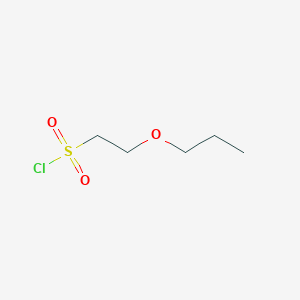
2-Cyclopropylmorpholine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropylmorpholine-4-carbonyl chloride” is a chemical compound with the CAS Number: 2243505-13-5 . It has a molecular weight of 189.64 .
Molecular Structure Analysis
The InChI code for “2-Cyclopropylmorpholine-4-carbonyl chloride” is1S/C8H12ClNO2/c9-8(11)10-3-4-12-7(5-10)6-1-2-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropylmorpholine-4-carbonyl chloride” are not available, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Aplicaciones Científicas De Investigación
Synthesis of Carba-sugar Enones
A novel method for the stereoselective transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses has been explored. This method involves the treatment of cyclopropyl derivatives with mercuric trifluoroacetate, followed by demercuration to afford 4-C-deoxy-4-methyl-1,5-bis-glycosides. Acid hydrolysis and catalytic reduction then yield carba-sugars, demonstrating the cyclopropyl group's role in synthesizing complex sugar analogs (Corsaro et al., 2006).
Improvement on Synthesis of Cyclopropane Carbonyl Chloride
Research has led to an improved synthetic method for producing cyclopropane carbonyl chloride, an important intermediate in organic synthesis. This method utilizes bis(trichloromethyl) carbonate, showcasing the utility of cyclopropyl intermediates in synthesizing key chemical entities with high purity (Zhang Xiao-hong, 2007).
Metal Carbenoids from Cyclopropenes
The activation of cyclopropenes by transition metal catalysts, leading to intramolecular cyclopropanation and C-H insertion reactions, highlights the cyclopropyl group's strategic role in organic synthesis. This approach leverages cyclopropenes' ring strain and reactivity for synthesizing heterocycles and carbocycles (Archambeau et al., 2015).
Cyclopropyl Ring in Drug Development
The cyclopropyl ring's incorporation into drug molecules has been increasingly recognized for its ability to enhance potency and reduce off-target effects. This review underscores the cyclopropyl group's significance in overcoming challenges in drug discovery by affecting the properties of pharmaceutical compounds (Talele, 2016).
Cyclization and Cycloaddition Reactions
Cyclopropyl carbonyls serve as versatile building blocks in organic chemistry, particularly in cyclization and cycloaddition reactions for synthesizing cyclic compounds. This review emphasizes the exceptional reactivity of activated cyclopropanes and their utility in constructing complex natural products (Simone & Waser, 2009).
Propiedades
IUPAC Name |
2-cyclopropylmorpholine-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)10-3-4-12-7(5-10)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHMTXITGPMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CCO2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243505-13-5 |
Source


|
| Record name | 2-cyclopropylmorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)





![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)
![2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2820603.png)
![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820612.png)
![1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/no-structure.png)